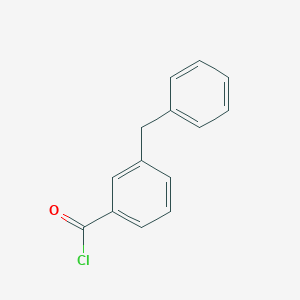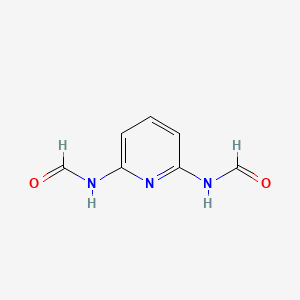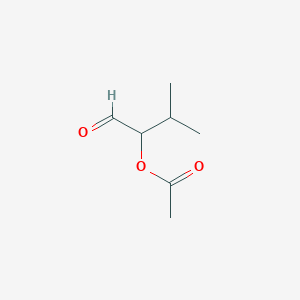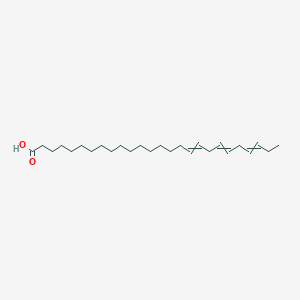
Hexacosa-17,20,23-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosa-17,20,23-trienoic acid is a polyunsaturated fatty acid with the chemical formula C26H46O2 It is characterized by the presence of three double bonds located at the 17th, 20th, and 23rd carbon atoms in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosa-17,20,23-trienoic acid can be synthesized through various methods, including acid-catalyzed and base-catalyzed methylester preparation. Among the six methods examined, the sodium methoxide/methanol (NaOCH3/MeOH) method and the tetramethylguanidine/methanol (TMG/MeOH) method are most efficient in preventing artificial isomerization and avoiding the generation of unknown byproducts . The BF3/MeOH method is also effective for the methylester preparation of both conjugated dienoic and trienoic fatty acids .
Industrial Production Methods: Industrial production of this compound often involves the extraction of oils from plant seeds, such as Ximenia americana L., which contains a significant amount of this fatty acid . The extracted oil undergoes further purification and processing to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Hexacosa-17,20,23-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds.
Substitution: Halogenation reactions can occur in the presence of halogens like bromine (Br2).
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Hexacosa-17,20,23-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of hexacosa-17,20,23-trienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can act as a ligand for specific receptors, modulating various biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Hexacosa-17,20,23-trienoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:
Arachidonic Acid (C20H32O2): Known for its role in the synthesis of eicosanoids.
Eicosapentaenoic Acid (C20H30O2): An omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (C22H32O2): Essential for brain and eye health.
This compound is unique due to its longer carbon chain and the specific positions of its double bonds, which confer distinct chemical and biological properties .
Properties
CAS No. |
76014-33-0 |
|---|---|
Molecular Formula |
C26H46O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
hexacosa-17,20,23-trienoic acid |
InChI |
InChI=1S/C26H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h3-4,6-7,9-10H,2,5,8,11-25H2,1H3,(H,27,28) |
InChI Key |
LEDQXDMQVKXKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


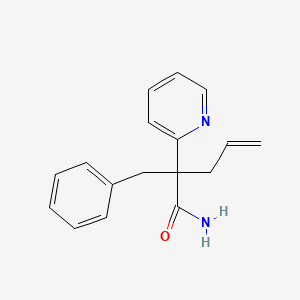

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
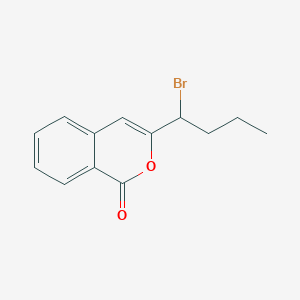
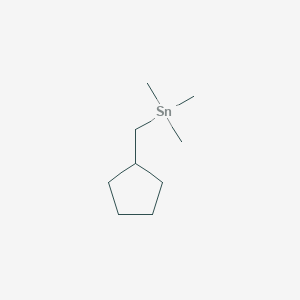
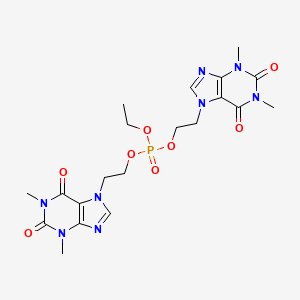
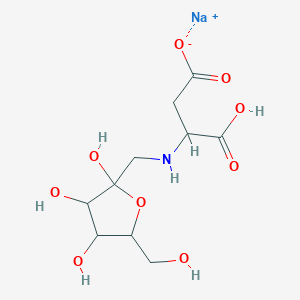

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
